(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
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Overview
Description
(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a 4-methylphenyl group and a 3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl group attached to a methanone moiety
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-methylbenzoyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, also known as (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone or Oprea1_737470, is Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway . This disruption can lead to the inhibition of the growth of Mycobacterium tuberculosis, making the compound a potential candidate for the development of new antitubercular drugs .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by these properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the disruption of the fatty acid synthesis pathway, which is essential for the survival and proliferation of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves the condensation of 4-methylbenzoyl chloride with 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
- (4-chlorophenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
- (4-methoxyphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and benzoxazine moieties. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
(4-methylphenyl)-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-16-11-13-18(14-12-16)22(24)23-19-9-5-6-10-21(19)25-15-20(23)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMAPKYTNXWZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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